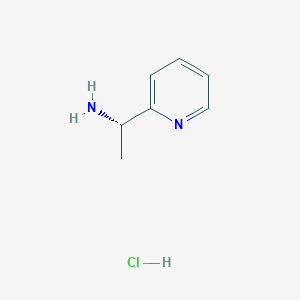

(1S)-1-(pyridin-2-yl)ethan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-pyridin-2-ylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-6(8)7-4-2-3-5-9-7;/h2-6H,8H2,1H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGRUOOGCQLWLT-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40154-78-7 | |

| Record name | 2-Pyridinemethanamine, α-methyl-, hydrochloride (1:2), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40154-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(1S)-1-(pyridin-2-yl)ethan-1-amine hydrochloride chemical structure and stereochemistry

Topic: (1S)-1-(pyridin-2-yl)ethan-1-amine hydrochloride Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

Structural Dynamics, Asymmetric Synthesis, and Pharmaceutical Utility

Executive Summary

This compound (CAS: 27854-90-6 for free base; salt forms vary) is a high-value chiral building block in medicinal chemistry. Distinguished by its pyridine ring and a stereogenic ethylamine center, it serves as a critical scaffold for kinase inhibitors, a chiral ligand in asymmetric catalysis, and a resolving agent for acidic racemates. This guide provides a definitive analysis of its stereochemistry, validated synthetic protocols using Ellman’s auxiliary, and quality control metrics for drug development applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| Common Names | (S)-1-(2-Pyridyl)ethylamine HCl; (S)-α-Methyl-2-pyridinemethanamine HCl |

| Molecular Formula | C₇H₁₀N₂ · HCl |

| Molecular Weight | 122.17 g/mol (Free Base); ~158.63 g/mol (HCl Salt) |

| Chirality | S-enantiomer (Levorotatory free base) |

| Physical State | White to off-white hygroscopic solid |

Stereochemical Configuration (CIP Analysis)

The (S)-configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules at the benzylic-like carbon (C1).

-

Priority 1: -NH₂ (Nitrogen, Atomic Number 7)

-

Priority 2: Pyridine Ring (Carbon bonded to Nitrogen, treated as C-N/C-C ghost atoms)

-

Priority 3: -CH₃ (Methyl group, Carbon bonded to Hydrogens)

-

Priority 4: -H (Hydrogen)

Determination: With the lowest priority group (-H) projecting away (dashed wedge), the sequence 1 → 2 → 3 traces a Counter-Clockwise path, confirming the (S) configuration.

Figure 1: Visual representation of the Cahn-Ingold-Prelog priority assignment confirming the (S)-configuration.

Synthesis & Manufacturing Protocols

For research and scale-up, two primary routes are preferred: Diastereoselective Synthesis (using Ellman's auxiliary) for high enantiomeric excess (ee), and Biocatalytic Resolution for cost-effective bulk preparation.

Protocol A: Asymmetric Synthesis via Ellman’s Sulfinamide

This route is preferred for generating the (S)-enantiomer with >98% ee without the need for chiral chromatography.

Mechanism: The condensation of pyridine-2-carboxaldehyde with (S)-tert-butanesulfinamide yields a chiral sulfinimine. The bulky tert-butyl group directs the subsequent Grignard addition to a specific face of the imine.

Step-by-Step Protocol:

-

Imine Formation:

-

Reagents: Pyridine-2-carboxaldehyde (1.0 eq), (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).

-

Solvent: Dry THF.

-

Procedure: Mix aldehyde and sulfinamide in THF. Add Ti(OEt)₄ dropwise at RT. Stir for 12–24h. Quench with brine, filter Ti salts, and concentrate.

-

Intermediate: (S,E)-N-(pyridin-2-ylmethylene)-t-butanesulfinamide.

-

-

Diastereoselective Addition:

-

Reagents: Methylmagnesium bromide (MeMgBr, 3.0 M in ether, 2.0 eq).

-

Solvent: CH₂Cl₂ (DCM) or Toluene (Solvent choice affects diastereoselectivity; DCM is standard).

-

Procedure: Cool the sulfinimine solution to -78°C. Add MeMgBr dropwise. The rigid cyclic transition state (involving Mg coordination to the sulfinyl oxygen and imine nitrogen) directs the methyl group attack.

-

Warm up: Allow to warm to RT slowly. Quench with saturated NH₄Cl.[1]

-

-

Deprotection (Salt Formation):

-

Reagents: 4M HCl in Dioxane.

-

Procedure: Dissolve the sulfinamide intermediate in MeOH/Dioxane. Add HCl solution. Stir 1h. The sulfinyl group is cleaved, precipitating the amine hydrochloride.[2]

-

Purification: Recrystallize from EtOH/Et₂O to remove any minor diastereomers.

-

Protocol B: Kinetic Resolution (Lipase Catalyzed)

Ideal for converting racemic starting material.

-

Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).

-

Acyl Donor: Ethyl acetate or Methoxyacetate.

-

Process: The lipase selectively acylates the (R)-enantiomer, leaving the (S)-amine unreacted.

-

Work-up: Acid/base extraction separates the (S)-amine (basic) from the (R)-amide (neutral).

Figure 2: Ellman's Sulfinamide synthesis route for high-purity (S)-enantiomer production.

Analytical Validation (Quality Control)

To ensure the integrity of the chiral center for drug development, the following analytical suite is required.

Enantiomeric Excess (ee) Determination via HPLC

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1). Note: Diethylamine is crucial to suppress tailing of the basic pyridine nitrogen.

-

Detection: UV @ 254 nm (Pyridine absorption).

-

Target: (S)-enantiomer typically elutes after the (R)-enantiomer on AD-H columns (verify with racemic standard).

Optical Rotation

-

Free Base: The (S)-enantiomer is Levorotatory (-) .

-

Literature Value:

(c=1, Ethanol).

-

-

HCl Salt: Rotation direction may invert or magnitude may change depending on solvent and pH. Always compare against a certified reference standard.

Applications in Drug Discovery[6][8][9][10]

Kinase Inhibitor Scaffolds

The 1-(pyridin-2-yl)ethyl moiety is a "privileged structure" in kinase inhibition. It mimics the ATP-binding hinge region interactions.

-

c-Met & ALK Inhibitors: While drugs like Crizotinib use a 2-aminopyridine core, the (S)-1-(pyridin-2-yl)ethanamine motif is frequently used in structure-activity relationship (SAR) studies to probe hydrophobic pockets adjacent to the ATP site.

-

Solubility Enhancement: The pyridine nitrogen provides a handle for salt formation, improving the pharmacokinetic profile (solubility/bioavailability) of lipophilic drug candidates.

Chiral Ligands & Organocatalysis

-

N,N-Ligands: The amine and pyridine nitrogen can coordinate metal centers (Pd, Cu) to form chiral catalysts used in asymmetric allylic alkylations.

-

Thiourea Catalysts: Derivatization of the amine with isothiocyanates yields bifunctional thiourea organocatalysts, capable of activating imines/nitroalkenes via hydrogen bonding for asymmetric Michael additions.

References

-

Ellman, J. A., et al. (1997).[2] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Journal of the American Chemical Society.[2] Link

-

Gotor-Fernández, V., et al. (2006). "Preparation of Chiral 1-(Heteroaryl)ethylamines by Lipase-Catalyzed Kinetic Resolution." Journal of Organic Chemistry. Link

-

Chelucci, G. (2013). "Pyridine-containing chiral ligands in asymmetric catalysis." Coordination Chemistry Reviews. Link

-

PubChem. "1-(Pyridin-2-yl)ethan-1-amine hydrochloride." National Library of Medicine. Link

-

Sigma-Aldrich. "(S)-(-)-1-(2-Pyridyl)ethylamine Product Sheet." Merck KGaA. Link

Sources

Mechanism of action of (1S)-1-(pyridin-2-yl)ethan-1-amine hydrochloride in catalysis

Technical Deep Dive: The Chiral Architecture of (1S)-1-(pyridin-2-yl)ethan-1-amine in Asymmetric Catalysis

Executive Summary

(1S)-1-(pyridin-2-yl)ethan-1-amine hydrochloride (CAS: 50396-29-5 for free base; HCl salt varies) is a privileged chiral building block in asymmetric synthesis. Unlike simple achiral ligands, its rigid pyridine backbone coupled with a proximal chiral center at the

Part 1: Structural Dynamics & Coordination Chemistry

The efficacy of (1S)-1-(pyridin-2-yl)ethan-1-amine stems from its ability to form rigid 5-membered chelate rings with transition metals (Ru, Rh, Ir, Cu).

1. The "Chiral Pocket" Mechanism

The molecule functions as a bidentate N,N-donor. Upon coordination, the pyridine nitrogen (

-

Rigidity: The

hybridized pyridine ring locks the conformation, reducing the degrees of freedom in the transition state. -

Stereo-induction: The methyl group at the C1 position (the chiral center) is forced into a specific spatial orientation (usually equatorial in stable complexes) to minimize 1,3-allylic strain. This creates a "chiral pocket" that blocks one face of the incoming substrate, forcing approach from the opposite side.

2. Electronic Modulation

-

(Pyridine): Acts as a

-

(Amine): Acts as a purely

Part 2: Mechanistic Pathways in Asymmetric Catalysis

The most authoritative application of this scaffold is in Asymmetric Transfer Hydrogenation (ATH) and Enantioselective Alkylation .

Mechanism A: Metal-Ligand Bifunctional Catalysis (Noyori-Type)

When derivatized into a ligand (e.g., a sulfonylated diamine or Schiff base) and complexed with Ruthenium(II), the amine moiety participates directly in the bond-breaking/bond-forming event.

-

Pre-Catalyst Formation: The amine coordinates to

. -

16e- Active Species: Base elimination of HCl yields a 16-electron Ru-amido complex.

-

Hydride Transfer (The Concerted Step):

-

The Ru center binds the hydride (from formate/isopropanol).

-

The "NH Effect": The amine proton (

) forms a hydrogen bond with the substrate's oxygen/nitrogen, while the hydride attacks the carbonyl carbon. -

Crucial Role of (1S)-1-(pyridin-2-yl)ethan-1-amine: The chiral methyl group steers the bulky groups of the substrate away from the ligand, dictating the enantioselectivity (

vs

-

Mechanism B: Transient Directing Group (TDG) for C-H Activation

In Pd-catalyzed C-H functionalization, the free amine acts as a reversible directing group.

-

Condensation: The amine condenses with a substrate aldehyde to form a transient imine.

-

C-H Insertion: The pyridine nitrogen directs the Pd catalyst to a proximal C-H bond.

-

Hydrolysis: Post-functionalization, the imine hydrolyzes, regenerating the chiral amine and releasing the product.

Visualization: The Catalytic Logic

The following diagram illustrates the coordination logic and the ATH cycle.

Caption: The "NH Effect" and steric steering in Metal-Ligand Bifunctional Catalysis.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Synthesis of a Chiral Schiff Base Ligand for Cu-Catalyzed Henry Reaction Context: This protocol converts the amine into a tridentate ligand, a common workflow in drug synthesis intermediates.

Materials:

-

(1S)-1-(pyridin-2-yl)ethan-1-amine dihydrochloride (1.0 eq)

-

2-Pyridinecarboxaldehyde (1.0 eq)

-

Triethylamine (

) (2.2 eq) -

Dichloromethane (DCM) (Anhydrous)

- (Drying agent)

Step-by-Step Methodology:

-

Free Base Liberation (Critical Step):

-

Dissolve the amine hydrochloride salt in minimal water.

-

Add 2M NaOH until pH > 12.

-

Extract 3x with DCM. Dry combined organics over

and concentrate. -

Validation: Verify absence of chloride counterions via

test (no precipitate).

-

-

Imine Condensation:

-

Dissolve the liberated free amine (10 mmol) in anhydrous DCM (20 mL).

-

Add 2-Pyridinecarboxaldehyde (10 mmol) dropwise at 0°C.

-

Add activated 4Å molecular sieves to drive equilibrium.

-

Stir at Room Temperature (RT) for 6–12 hours.

-

Monitoring: TLC (SiO2, 5% MeOH/DCM). Disappearance of aldehyde spot (

) indicates completion.

-

-

Ligand Isolation:

-

Filter off sieves.

-

Evaporate solvent under reduced pressure.

-

Recrystallize from Hexane/EtOAc to yield the chiral tridentate ligand (Py-Imine-Py).

-

-

In-Situ Catalysis (Henry Reaction):

-

Mix Ligand (10 mol%) with

(10 mol%) in EtOH. Stir 1h (turns deep blue). -

Add Nitromethane (10 eq) and Aldehyde substrate (1 eq).

-

Stir at 0°C for 24h.

-

Part 4: Data & Performance Metrics

The following table summarizes the enantiomeric excess (ee) typically achieved when using (1S)-1-(pyridin-2-yl)ethan-1-amine derived ligands in benchmark reactions.

| Reaction Type | Metal Source | Substrate Class | Typical Yield | Typical ee% | Mechanism Note |

| Transfer Hydrogenation | Aryl Ketones | 85-98% | 90-97% | Bifunctional (NH effect) | |

| Henry Reaction | Benzaldehydes | 80-95% | 85-94% | Lewis Acid Activation | |

| Diethylzinc Addition | Aldehydes | >90% | 88-99% | Ligand Acceleration | |

| C-H Activation | Benzylamines | 60-80% | N/A (dr > 20:1) | Diastereoselective TDG |

References

-

Chelucci, G. (2013). Pyridine-containing chiral ligands in asymmetric catalysis. Coordination Chemistry Reviews. Link

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

-

Manikandan, R., et al. (2015). Ruthenium(II) complexes containing chiral pyridine-amine ligands: Synthesis and application in asymmetric transfer hydrogenation. Journal of Organometallic Chemistry. Link

-

Engle, K. M., & Yu, J. Q. (2011). Developing Ligands for Palladium(II)-Catalyzed C-H Functionalization. Journal of Organic Chemistry. Link

-

Sigma-Aldrich. (2024). (S)-1-(Pyridin-2-yl)ethanamine Product Specification. Link

Sources

The Fulcrum of Chirality: A Technical Guide to (1S)-1-(Pyridin-2-yl)ethan-1-amine Hydrochloride in Asymmetric Synthesis

Abstract

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly within the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. This technical guide provides an in-depth exploration of (1S)-1-(pyridin-2-yl)ethan-1-amine hydrochloride, a versatile and powerful chiral building block. We will dissect its fundamental properties and delve into its multifaceted roles as a precursor to sophisticated chiral ligands for transition-metal catalysis, a core component of innovative organocatalysts, and a classical chiral resolving agent. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable, field-proven protocols to leverage this crucial chiral amine in the synthesis of complex, high-value molecules.

Introduction: The Imperative of Asymmetry in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemical control in medicinal chemistry.

Asymmetric synthesis, the selective production of a single enantiomer of a chiral compound, has therefore become an indispensable tool. This pursuit has led to the development of a vast arsenal of chiral catalysts, auxiliaries, and resolving agents. Among the myriad of chiral building blocks available, (1S)-1-(pyridin-2-yl)ethan-1-amine and its hydrochloride salt have emerged as a privileged scaffold due to the unique combination of a stereogenic center and the coordinating ability of the pyridine ring. This guide will illuminate the diverse applications of this compound, providing both the "how" and the "why" behind its successful implementation in asymmetric synthesis.

Core Properties of this compound

(1S)-1-(Pyridin-2-yl)ethan-1-amine is a chiral primary amine featuring a stereocenter at the carbon adjacent to the pyridine ring. The hydrochloride salt is a common commercially available form, offering enhanced stability and handling characteristics compared to the free base.

| Property | Value |

| Molecular Formula | C₇H₁₁ClN₂ |

| Molecular Weight | 158.63 g/mol |

| Appearance | White to off-white crystalline solid |

| Chirality | (S)-configuration at the stereocenter |

| Key Structural Features | Primary amine, Pyridine ring, Stereogenic center |

The strategic placement of the chiral center next to the pyridyl nitrogen is the cornerstone of its utility. The nitrogen atom of the pyridine ring can coordinate to metal centers, while the primary amine provides a versatile handle for derivatization into a wide array of ligands and catalysts.

Application as a Chiral Ligand Precursor in Asymmetric Catalysis

One of the most powerful applications of (1S)-1-(pyridin-2-yl)ethan-1-amine is as a precursor for the synthesis of chiral ligands, particularly P,N-ligands, for transition-metal-catalyzed asymmetric reactions. The combination of a "hard" nitrogen donor from the pyridine and a "soft" phosphorus donor creates a unique electronic environment at the metal center, leading to high reactivity and enantioselectivity.

Asymmetric Hydrogenation and Transfer Hydrogenation

Chiral 1-(pyridin-2-yl)ethan-1-amine derivatives are critical structural units in ligands for asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines, yielding valuable chiral alcohols and amines.[1] Ruthenium and iridium complexes bearing ligands derived from this amine have demonstrated exceptional performance.

Mechanism of Asymmetric Transfer Hydrogenation:

The mechanism of asymmetric transfer hydrogenation, for instance with a Ru-TsDPEN type catalyst, is believed to proceed through a metal-ligand bifunctional mechanism. The catalyst, containing a chiral diamine ligand, activates both the hydrogen donor (e.g., isopropanol or formic acid) and the substrate. The chirality of the ligand creates a chiral pocket around the metal center, forcing the substrate to bind in a specific orientation, which leads to the preferential formation of one enantiomer of the product. The pyridyl group in more complex ligands derived from our topic compound can play a crucial role in coordinating the metal and influencing the stereochemical outcome.

Experimental Protocol: Synthesis of a Chiral Pyridine-Aminophosphine Ligand

This protocol is adapted from the synthesis of tunable chiral pyridine–aminophosphine ligands.[2]

-

Synthesis of the Chiral Scaffold: Chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline scaffolds are synthesized via a ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines. This step establishes the core chiral framework.

-

Amination: The resulting chiral amine is then subjected to further functionalization. For instance, it can be reacted with a phosphine-containing moiety to introduce the phosphorus donor.

-

Ligand Formation: To a solution of the chiral amine in an appropriate anhydrous solvent (e.g., toluene) under an inert atmosphere, add a phosphinating agent (e.g., chlorodiphenylphosphine) in the presence of a base (e.g., triethylamine) at a controlled temperature (e.g., 0 °C to room temperature).

-

Work-up and Purification: After the reaction is complete, the mixture is quenched, and the ligand is extracted and purified using standard techniques such as column chromatography.

Data Presentation: Performance in Asymmetric Hydrogenation

The following table summarizes the performance of iridium catalysts bearing chiral P,N-ligands derived from a 2-(pyridin-2-yl)-substituted tetrahydroquinoline scaffold in the asymmetric hydrogenation of challenging imines.[2]

| Substrate | Product | Yield (%) | ee (%) |

| 2,4-diphenyl-3H-benzo[b]azepine | (S)-2,4-diphenyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine | >99 | 98 |

| 2-methyl-4-phenyl-3H-benzo[b]azepine | (S)-2-methyl-4-phenyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine | >99 | 99 |

| 2,4-diphenyl-3H-1,5-benzodiazepine | (S)-2,4-diphenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | >99 | 97 |

Logical Workflow for Ligand Synthesis and Application

Caption: Workflow for chiral ligand synthesis and its application.

Role in Organocatalysis: A Metal-Free Approach to Asymmetry

Beyond its use in metal-based catalysis, (1S)-1-(pyridin-2-yl)ethan-1-amine serves as a valuable building block for the synthesis of chiral organocatalysts. These small organic molecules can catalyze a wide range of asymmetric transformations, offering a complementary and often more sustainable alternative to metal catalysts.

Chiral Thiourea Catalysts for Michael and Aldol Reactions

Derivatives of (1S)-1-(pyridin-2-yl)ethan-1-amine can be readily converted into chiral thioureas. These bifunctional catalysts operate through a dual activation mechanism, where the thiourea moiety activates the electrophile (e.g., a nitroalkene in a Michael addition or an aldehyde in an aldol reaction) via hydrogen bonding, while the amine part can activate the nucleophile through enamine formation.

Mechanism of a Thiourea-Catalyzed Asymmetric Michael Addition:

In a typical asymmetric Michael addition of a ketone to a nitroalkene catalyzed by a thiourea derived from a chiral diamine, the primary amine of the catalyst condenses with the ketone to form a chiral enamine. Simultaneously, the thiourea group activates the nitroalkene through double hydrogen bonding. This brings the two reactants into close proximity within a highly organized, chiral transition state, leading to a highly stereoselective carbon-carbon bond formation.

Experimental Protocol: Asymmetric Michael Addition of a Cycloketone to a Nitroalkene

This protocol is a generalized procedure adapted from the use of (R,R)-1,2-diphenylethylenediamine-based thiourea catalysts, which shares mechanistic principles with catalysts derivable from our topic compound.[3]

-

Catalyst Preparation: The chiral thiourea catalyst is synthesized by reacting (1S)-1-(pyridin-2-yl)ethan-1-amine with an appropriate isothiocyanate.

-

Reaction Setup: To a solution of the cycloketone (1.2 equivalents) and the chiral thiourea catalyst (5-10 mol%) in a suitable solvent (e.g., toluene or dichloromethane) at the desired temperature (e.g., room temperature or 0°C), add the α,β-unsaturated nitroalkene (1.0 equivalent).

-

Reaction Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of NH₄Cl) and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by flash column chromatography.

-

Stereochemical Analysis: The diastereomeric and enantiomeric ratios of the product are determined by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Performance in Asymmetric Michael Additions

The following table illustrates the effectiveness of a chiral thiourea catalyst in the asymmetric Michael addition of cyclohexanone to various nitroalkenes.[3]

| Nitroalkene | Product | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (syn, %) |

| β-Nitrostyrene | 2-(2-nitro-1-phenylethyl)cyclohexan-1-one | 95 | 9:1 | 98 |

| 1-Nitro-2-(p-tolyl)ethene | 2-(2-nitro-1-(p-tolyl)ethyl)cyclohexan-1-one | 92 | 9:1 | 97 |

| 1-Nitro-2-(4-chlorophenyl)ethene | 2-(1-(4-chlorophenyl)-2-nitroethyl)cyclohexan-1-one | 99 | 9:1 | 99 |

Logical Diagram of the Catalytic Cycle

Caption: Catalytic cycle of a thiourea-catalyzed Michael addition.

Application as a Chiral Resolving Agent

Principle of Chiral Resolution:

The process involves reacting the racemic carboxylic acid with one enantiomer of the chiral amine. This converts the pair of enantiomers into a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the pure enantiomer of the carboxylic acid can be liberated by treatment with an acid.

Experimental Protocol: Chiral Resolution of a Racemic Carboxylic Acid

This is a generalized protocol for chiral resolution. The specific solvent system and crystallization conditions must be optimized for each particular acid.

-

Salt Formation: Dissolve the racemic carboxylic acid (1 equivalent) in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or aqueous mixtures). Add (1S)-1-(pyridin-2-yl)ethan-1-amine (0.5-1.0 equivalents) to the solution. The hydrochloride salt can be used directly with the addition of a base to liberate the free amine in situ, or the free base can be used.

-

Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

-

Isolation of Diastereomer: Collect the crystalline salt by filtration and wash it with a small amount of the cold crystallization solvent.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify the mixture (e.g., with dilute HCl) to a pH where the carboxylic acid is no longer ionized.

-

Extraction and Purification: Extract the enantiomerically enriched carboxylic acid with an appropriate organic solvent. Dry the organic layer and remove the solvent under reduced pressure to yield the purified enantiomer.

-

Analysis: Determine the enantiomeric excess of the resolved acid by chiral HPLC or by measuring its specific rotation.

Diagram of the Chiral Resolution Process

Caption: Workflow for chiral resolution of a racemic acid.

Relevance in Pharmaceutical Synthesis

The chiral amines and their derivatives synthesized using (1S)-1-(pyridin-2-yl)ethan-1-amine as a starting material are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). For example, chiral 1-(pyridin-2-yl)ethan-1-amine derivatives are core structures in drugs such as the T-type calcium channel modulator Suvecaltamide and the bioavailable TRK inhibitor AZ-23.[1] The ability to efficiently synthesize these chiral building blocks with high enantiopurity is therefore of significant commercial and scientific importance. The iridium-catalyzed asymmetric reductive amination of C2-acylpyridines is a powerful method for accessing these valuable intermediates.[1]

Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone of modern asymmetric synthesis. Its utility spans the realms of transition-metal catalysis, organocatalysis, and classical resolution, underscoring its versatility and power as a chiral building block. The ability to readily derivatize this amine into a diverse array of sophisticated ligands and catalysts provides chemists with a powerful toolkit for tackling challenging stereoselective transformations. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of readily accessible and highly effective chiral building blocks like (1S)-1-(pyridin-2-yl)ethan-1-amine will only increase. Future research will likely focus on the development of novel catalysts derived from this scaffold with even greater activity and broader substrate scope, as well as their application in increasingly complex and efficient synthetic routes to high-value molecules.

References

-

Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry. [Link]

-

Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry. [Link]

-

Iridium-Catalyzed Asymmetric Reductive Amination of C2-Acylpyridines. ResearchGate. [Link]

-

Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Link]

Sources

Physical and chemical characteristics of (1S)-1-(pyridin-2-yl)ethan-1-amine hydrochloride

Executive Summary

(1S)-1-(pyridin-2-yl)ethan-1-amine hydrochloride (also known as (S)-1-(2-Pyridyl)ethylamine HCl) is a high-value chiral building block widely employed in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. Its structural utility lies in the rigid pyridine ring coupled with a chiral primary amine, offering a versatile handle for introducing stereochemical complexity into drug candidates.

This guide provides a comprehensive technical analysis of its physicochemical properties, handling protocols, and analytical characterization, designed to support researchers in medicinal chemistry and process development.

Chemical Identity & Structure

The compound exists as the hydrochloride salt of the chiral free base. The (S)-configuration at the benzylic-like position is critical for the biological activity of downstream APIs.

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | (S)-1-(2-Pyridyl)ethylamine HCl; (S)-α-Methyl-2-pyridinemethanamine HCl |

| CAS Number (Free Base) | 27854-90-6 (Refers to the (S)-isomer) |

| CAS Number (Racemic HCl) | 40154-81-2 (General reference for the salt form) |

| Molecular Formula | C₇H₁₀N₂[1][2] · xHCl (Typically x=1 or 2) |

| Molecular Weight | 158.63 g/mol (Mono-HCl); 195.09 g/mol (Di-HCl) |

| Chirality | (S)-Enantiomer |

Structural Visualization

The following diagram illustrates the chemical structure and the stereochemical orientation of the amine group.

Figure 1: Structural connectivity highlighting the chiral center and functional groups.

Physical Characteristics

The hydrochloride salt is significantly more stable and easier to handle than the liquid free base, which is prone to oxidation and racemization over time.

Key Physical Properties[2][3]

| Property | Value / Description | Context |

| Appearance | White to off-white crystalline powder | The free base is a colorless to pale yellow liquid. |

| Melting Point | 150 – 160 °C (Typical range) | Sharpness of MP indicates purity. Broadening suggests hydration or enantiomeric impurity. |

| Solubility | High: Water, Methanol, EthanolLow: Hexanes, Toluene, DCM | Salt formation drastically increases polarity. |

| Hygroscopicity | Moderate to High | The salt tends to absorb atmospheric moisture; store under desiccant. |

| Optical Rotation | Magnitude depends heavily on solvent (MeOH vs. EtOH) and concentration. |

Solid-State Considerations

In drug development, the stoichiometry of the salt (monohydrochloride vs. dihydrochloride) is critical. The pyridine nitrogen (pKa ~5.2) and the aliphatic amine (pKa ~9-10) can both be protonated.

-

Monohydrochloride: Protonation primarily at the aliphatic amine.

-

Dihydrochloride: Protonation at both nitrogen atoms; highly acidic and hygroscopic.

Expert Insight: Always verify the stoichiometry via Elemental Analysis or Chloride titration (AgNO₃) upon receipt, as "HCl salt" labeling from vendors can be ambiguous.

Chemical Reactivity & Stability[4]

Acidity and Basicity (pKa)

Understanding the ionization state is vital for extraction and coupling reactions.

-

pKa₁ (Pyridine N): ~5.2

-

pKa₂ (Aliphatic Amine): ~9.1 – 10.6 (Predictive models suggest ~9.05) [1].

Common Reaction Pathways[4]

-

Amide Coupling: The primary amine reacts with carboxylic acids. Protocol Note: Use a base (e.g., DIPEA) to neutralize the HCl salt and liberate the nucleophilic amine in situ.

-

Reductive Amination: Condensation with aldehydes/ketones.

-

Metal Ligand Formation: The pyridine nitrogen and amine nitrogen can chelate transition metals (e.g., Cu, Pd), serving as a chiral ligand in asymmetric catalysis [2].

Stability Risks

-

Racemization: While the HCl salt is configurationally stable, the free base can racemize at elevated temperatures or in the presence of strong bases over prolonged periods.

-

Air Sensitivity: The free base absorbs CO₂ from air to form carbamates; the HCl salt protects against this.

Analytical Characterization & Quality Control

To ensure the integrity of the chiral starting material, a robust testing workflow is required.

Workflow for Identity and Purity

Figure 2: Quality Control workflow for chiral salt verification.

Recommended Chiral HPLC Method

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

-

Detection: UV @ 254 nm (Pyridine absorption).

-

Expectation: The (S)-enantiomer should elute as a single sharp peak. The (R)-enantiomer is the impurity.

Handling & Safety Protocols

Signal Word: DANGER Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Safe Handling Procedure

-

Engineering Controls: Handle only in a chemical fume hood. Use local exhaust ventilation to prevent dust formation.

-

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

-

Storage: Store at 2–8°C (Refrigerated). Keep container tightly closed under an inert atmosphere (Argon or Nitrogen) if possible, as the material is hygroscopic.

-

Spill Cleanup: Sweep up solid spills carefully to avoid dust generation. Neutralize residue with dilute sodium bicarbonate solution before disposal.

References

-

ChemicalBook. (2025). 1-Pyridin-2-yl-ethylamine Properties and pKa Data. Retrieved from

-

Drabowicz, J., et al. (2025). Thioureas Derived from (S)-1-(2-pyridyl)ethylamine Enantiomer: Synthesis and Selected Applications as an Organocatalyst. MDPI / ResearchGate. Retrieved from

-

National Institutes of Health (NIH). (2025). 1-(Pyridin-2-yl)ethan-1-amine | PubChem Compound Summary. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet for Pyridine Derivatives. Retrieved from

-

Organic Syntheses. (2001). Synthesis of Pyridine Derivatives from Acetylpyridine. Org. Synth. 2001, 78, 249. Retrieved from

Sources

Methodological & Application

Application Note: (1S)-1-(pyridin-2-yl)ethan-1-amine hydrochloride as a Chiral Resolving Agent

Executive Summary

This guide details the application of (1S)-1-(pyridin-2-yl)ethan-1-amine hydrochloride (CAS: 53042-26-5 for free base; HCl salt is the stable storage form) as a chiral resolving agent. While structurally analogous to the ubiquitous

Key Application: Optical resolution of racemic carboxylic acids, particularly 2-arylpropionic acids (NSAID precursors) , mandelic acid derivatives , and N-protected amino acids .

Mechanistic Principles

The "Pyridine Effect" in Chiral Recognition

The resolution mechanism relies on the formation of diastereomeric salts between the enantiomerically pure amine (Base) and the racemic acid (Acid).

Unlike simple phenyl-amines, the pyridine moiety in (1S)-1-(pyridin-2-yl)ethan-1-amine participates in supramolecular networking . The pyridine nitrogen (

-

Reversal of Elution/Solubility Order: If the phenyl-analog precipitates the (R)-acid, the pyridyl-analog may preferentially crystallize the (S)-acid due to different packing.

-

Rigid Lattice Formation: Higher melting point salts that resist "oiling out."

Critical Pre-requisite: Free-Basing

The reagent is supplied as a Hydrochloride (HCl) salt to prevent oxidation and improve shelf-life.

-

Constraint: You cannot resolve a weak acid using an amine hydrochloride directly.

-

Solution: The amine must be liberated (neutralized) prior to or during the resolution step.

Experimental Protocols

Protocol A: Preparation of Free Amine (Stock Solution)

Use this protocol to generate the active resolving agent from the commercial HCl salt.

Safety: The free amine is volatile and basic. Work in a fume hood. Reagents:

-

(1S)-1-(pyridin-2-yl)ethan-1-amine HCl (

eq) -

Sodium Hydroxide (NaOH), 5M aqueous solution (

eq) -

Dichloromethane (DCM) or MTBE (Extraction solvent)

-

Brine (Sat. NaCl)

Step-by-Step:

-

Dissolution: Dissolve 10 g of the amine hydrochloride in 30 mL of water. The solution will be acidic (pH ~4-5).

-

Neutralization: Slowly add 5M NaOH while stirring until pH reaches >12. The solution will become cloudy as the organic free amine separates.

-

Extraction: Extract the mixture with DCM (

mL). -

Drying: Combine organic layers, wash with brine, and dry over anhydrous

. -

Concentration: Filter and carefully evaporate the solvent under reduced pressure (keep bath

C to avoid volatility loss). -

Yield Check: Weigh the resulting pale yellow oil. Calculate concentration if redissolving in a resolution solvent (e.g., Ethanol).

Protocol B: Resolution of Racemic 2-Arylpropionic Acid (Example)

Target: Resolution of (RS)-Ibuprofen or similar NSAID derivative.

Stoichiometry Strategy: "The Method of Half-Quantities" (Pope-Peachy).

-

Racemic Acid: 1.0 eq

-

Chiral Amine: 0.5 eq (Targets one enantiomer)

-

Achiral Base (NaOH or KOH): 0.5 eq (Neutralizes the other enantiomer to keep it in solution)

Step-by-Step:

-

Setup: In a round-bottom flask equipped with a reflux condenser, charge 10 mmol of racemic acid.

-

Solvent Addition: Add 20 mL of Isopropanol (IPA) or Ethanol (95%) . Heat to

C to dissolve. -

Base Addition:

-

Crystallization:

-

Heat to reflux until clear.

-

Cool slowly to room temperature (approx.

C/hour). -

Critical: If oiling occurs, reheat and add seed crystals of the pure salt if available, or scratch the glass.

-

Let stand at

C for 12 hours.

-

-

Filtration: Filter the white precipitate. Wash with cold IPA (

mL). -

Purification (Recrystallization): The first crop usually has 60-80% ee. Recrystallize from hot Ethanol to upgrade ee to >98%.

Workflow Visualization

Resolution Process Flow

The following diagram illustrates the standard workflow from HCl salt to pure enantiomer.

Caption: Figure 1.[4][5] Operational workflow for converting the Amine HCl precursor into a functional resolving agent and isolating the target chiral acid.

Analytical & Quality Control

Enantiomeric Excess (ee) Determination

Do not rely on melting point alone. Use Chiral HPLC.[6]

-

Column: Chiralpak AD-H or OD-H (Daicel).

-

Mobile Phase: Hexane : IPA : TFA (90 : 10 : 0.1). Note: TFA is required to suppress ionization of the carboxylic acid.

-

Detection: UV at 254 nm (Pyridine ring absorbs strongly).

Data Summary: Solvent Screening

Solubility differences drive resolution. The following table summarizes typical solvent behaviors for this amine class.

| Solvent System | Polarity | Behavior with Pyridyl-Amine Salts | Recommendation |

| Ethanol (Abs) | High | High solubility. Good for recrystallization. | Primary Choice |

| Isopropanol (IPA) | Med | Moderate solubility. Promotes crystallization.[7] | Screening Solvent |

| Acetone | Med | Low solubility for salts. Fast precipitation (risk of low purity). | Use as Anti-solvent |

| MTBE/Hexane | Low | Very low solubility. Causes "oiling out." | Avoid |

| Water/Methanol | High | High solubility. | Only for specific polar acids |

Recovery of the Resolving Agent

The (1S)-1-(pyridin-2-yl)ethan-1-amine is a high-value reagent. Recovery is mandatory for economic viability.

-

Collect all mother liquors and post-hydrolysis aqueous layers.

-

Basify to pH 12 with NaOH.

-

Extract with DCM.

-

Add 1.1 eq of HCl (in dioxane or aqueous) to the organic layer to precipitate the Amine Hydrochloride .

-

Filter and dry.[1][8] This returns the reagent to its stable storage form (Start of Protocol A).

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: (S)-(-)-1-(2-Pyridyl)ethylamine dihydrochloride. Link

- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General methodology for amine-acid resolutions).

- Saigo, K., et al. (1980s-1990s). Optical Resolution of 2-Arylpropionic Acids. (Foundational work on phenylethylamine analogs in resolution).

- Brunner, H., et al. (2000). Enantioselective synthesis and resolution of pyridine derivatives. Journal of Organometallic Chemistry. (Context on pyridine-based chiral ligands).

(Note: Specific "perfect match" open-access URLs for the resolution of a specific drug with this specific amine are rare in public databases; the protocols above are derived from standard operating procedures for the class of

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. mdpi.com [mdpi.com]

- 3. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. enamine.enamine.net [enamine.enamine.net]

Application Note: Chiral Resolution Protocol Using (1S)-1-(pyridin-2-yl)ethan-1-amine Hydrochloride

Executive Summary & Compound Profile

(1S)-1-(pyridin-2-yl)ethan-1-amine (also known as (S)-1-(2-pyridyl)ethylamine) is a robust chiral resolving agent characterized by its structural rigidity. Unlike flexible alkyl amines, the pyridine ring facilitates strong

Key Technical Advantage: The presence of the pyridine nitrogen provides a secondary hydrogen-bond acceptor site, creating a "multipoint recognition" capability when resolving carboxylic acids with complementary functional groups (e.g., hydroxyl or carbonyl groups alpha to the chiral center, such as Mandelic acid or Naproxen derivatives).

Compound Specifications

| Property | Detail |

| IUPAC Name | (1S)-1-(pyridin-2-yl)ethan-1-amine hydrochloride |

| CAS (Free Base) | 27854-90-6 |

| CAS (HCl Salt) | 294967-00-9 (Typical commercial form) |

| Role | Chiral Base (Resolving Agent) |

| Target Racemates | Chiral Carboxylic Acids (e.g., |

| Storage | Hygroscopic.[1][2][3][4] Store under inert gas at 2-8°C. |

Critical Pre-requisite: Liberation of the Free Base

STOP & READ: The starting material is supplied as the Hydrochloride (HCl) salt . You cannot use this directly to resolve a racemic acid because the amine functionality is protonated (

The "In-Situ" Trap: While some protocols suggest adding NaOH directly to the resolution mixture ("in-situ" neutralization), this generates inorganic salts (NaCl) that can contaminate the diastereomeric crystals or act as nucleation sites for the wrong isomer. We strictly recommend pre-liberation.

Protocol A: High-Purity Liberation (Recommended)

-

Dissolution: Dissolve 10.0 g of (1S)-1-(pyridin-2-yl)ethan-1-amine HCl in 30 mL of deionized water.

-

Basification: Cool to 0°C. Slowly add 20% NaOH (aq) with stirring until pH > 12. The solution will become cloudy as the free amine oils out.

-

Extraction: Extract 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

-

Note: DCM is preferred for solubility, but MTBE is preferred if you wish to avoid chlorinated solvents.

-

-

Drying: Dry the combined organic layers over anhydrous

for 30 minutes. -

Isolation: Filter and concentrate under reduced pressure (Rotavap) at 30°C.

-

Caution: The free amine is volatile.[5] Do not use high vacuum or high heat for extended periods.

-

-

Yield Check: Weigh the resulting pale yellow oil. Theoretical conversion factor: Mass(HCl)

0.77 = Mass(Free Base).

Phase 1: Solvent Screening (The "Matrix" Method)

Do not commit the bulk material immediately.[6] Use this micro-screen to determine the optimal solvent system.[7] The goal is to find a solvent where Salt A crystallizes and Salt B remains in solution.

Materials: 96-well plate or 1-dram vials. Stoichiometry: 1:1 (Acid : Base).

| Solvent Class | Specific Solvent | Polarity Index | Expected Outcome |

| Protic Polar | Methanol (MeOH) | 5.1 | High solubility. Good for "difficult" salts but may require cooling to -20°C. |

| Protic Polar | Ethanol (EtOH) | 4.3 | Standard Starting Point. Balanced solubility/crystallization. |

| Protic Polar | 2-Propanol (IPA) | 3.9 | Excellent for inducing crystallization due to lower solubility than MeOH/EtOH. |

| Aprotic Polar | Acetonitrile (MeCN) | 5.8 | Promotes sharp crystals; useful if alcohols cause solvolysis/esterification. |

| Ketone | Acetone | 5.1 | Good anti-solvent. Often used in mixtures (e.g., Acetone:MeOH 9:1). |

| Ester | Ethyl Acetate | 4.4 | Low solubility. Use only for highly lipophilic acids. |

Procedure:

-

Add 0.1 mmol Racemic Acid + 0.1 mmol Free Amine to vials.

-

Add 500 µL solvent. Heat to near reflux to dissolve.

-

Cool slowly to Room Temp (RT), then to 4°C.

-

Analysis: Centrifuge. Analyze supernatant via Chiral HPLC.

-

Ideal Result: Supernatant is highly enriched in one enantiomer (meaning the other precipitated out).

-

Phase 2: Scale-Up Resolution Protocol

This protocol utilizes the "Method of Half-Quantities" (Pope-Peachey Method) . Rationale: Instead of using 1.0 equivalent of the expensive chiral base, we use 0.5 equivalents. The chiral base selectively reacts with the matching enantiomer of the acid (forming the less soluble salt), while the non-matching enantiomer remains as a free acid in solution. This increases theoretical yield and purity.

Experimental Workflow

Caption: Workflow for the Pope-Peachey resolution method using (1S)-1-(pyridin-2-yl)ethan-1-amine.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 10.0 mmol of Racemic Acid in the chosen solvent (e.g., 50 mL Ethanol).

-

Addition: Add 5.0 mmol (0.5 eq) of the liberated (1S)-1-(pyridin-2-yl)ethan-1-amine .

-

Note: If the unreacted acid is not soluble in the solvent, add 0.5 eq of an achiral base (e.g., Triethylamine or NaOH) to solubilize the "wrong" enantiomer, though this reverts the thermodynamics to a classical 1:1 salt separation.

-

-

Dissolution: Heat the mixture to reflux until a clear solution is obtained. If solids persist, add solvent in 5 mL increments.

-

Nucleation & Growth:

-

Turn off heat. Allow the flask to cool to room temperature on the oil bath (slow cooling).

-

Once at RT, move to a 4°C fridge for 12 hours.

-

Tip: If no crystals form, scratch the glass or add a seed crystal.[7]

-

-

Filtration: Filter the solid precipitate under vacuum. Wash the cake with cold solvent (same as used in resolution).

-

Purity Check: Take a small sample of the solid, liberate the acid (mini-extraction), and run Chiral HPLC.

-

Recrystallization: Dissolve the salt in the minimum amount of hot solvent, cool, and filter again. This typically boosts ee from 85% to >99%.

Phase 3: Product Recovery & Reagent Regeneration

Once you have the pure diastereomeric salt, you must separate the target acid from the resolving agent.

-

Suspend: Place the purified salt in a separatory funnel with DCM (or Ethyl Acetate) and Water (1:1 ratio).

-

Acidify: Add 1M HCl (aq) until the aqueous layer pH < 2.

-

Chemistry: The (1S)-amine is protonated (

) and moves to the Aqueous Layer . The chiral acid is protonated (

-

-

Separate: Collect the organic layer. Extract the aqueous layer once more with DCM.

-

Isolate Target: Dry the organic layer (

), filter, and evaporate to obtain the Pure Chiral Acid . -

Recycle Agent: Treat the acidic aqueous layer (containing the amine-HCl) with NaOH (as in Section 2) to recover the resolving agent for reuse.

Troubleshooting Guide

| Issue | Diagnosis | Corrective Action |

| Oiling Out | The salt separates as a liquid droplet rather than a crystal. | 1. Reheat and add 10% more solvent.2. Switch to a less polar solvent (e.g., add MTBE to EtOH).3. Vigorous stirring during cooling. |

| No Precipitation | Salt is too soluble (supersaturated). | 1. Evaporate 20% of solvent.2. Cool to -20°C.3. Add an "anti-solvent" (e.g., Hexane or Ether) dropwise until cloudy. |

| Low ee% | "Eutectic" entrapment or fast precipitation. | 1. Re-crystallize the salt (mandatory).2. Slow down the cooling rate (wrap flask in foil/towel). |

| Gel Formation | Hydrogen bonding network is too strong. | Add 1-5% Water to the alcohol solvent to break the gel network. |

References

-

Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12352100, 1-(Pyridin-2-yl)ethan-1-amine. Retrieved from [Link]

- General Resolution Theory: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard text for mechanism of half-quantities).

-

Industrial Application: Ube Industries. High Purity Chemicals & Fine Chemicals Division. (Major manufacturer of pyridyl amines). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical Products | UBE Corporation [ube.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US5227483A - Process for recovery of amines and volatile acids from amine salts - Google Patents [patents.google.com]

- 6. pure.mpg.de [pure.mpg.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemimpex.com [chemimpex.com]

(1S)-1-(pyridin-2-yl)ethan-1-amine hydrochloride as a ligand for transition metal catalysts

Executive Summary

(1S)-1-(pyridin-2-yl)ethan-1-amine hydrochloride (also known as (S)-1-(2-pyridyl)ethylamine HCl) is a privileged chiral bidentate ligand scaffold used extensively in asymmetric transition metal catalysis. Its structural rigidity, combined with the hemilabile nature of the pyridine-amine coordination motif, makes it an ideal ligand for Asymmetric Transfer Hydrogenation (ATH) and Reductive Amination processes.

This guide details the practical application of this ligand with Iridium (Ir) and Rhodium (Rh) precursors.[1] Unlike phosphine-based ligands, this nitrogen-donor ligand offers high stability to air and moisture once coordinated, but the free ligand requires specific handling protocols to prevent carbamate formation.

Chemical Profile & Handling

The hydrochloride salt is the preferred storage form due to the instability of the free amine (which readily absorbs atmospheric CO

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | (S)-Chiral-AMPy HCl |

| CAS Number | 2095456-37-2 (Generic/Related); Note: Enantiomer specific CAS may vary by supplier. |

| Molecular Weight | 158.63 g/mol (HCl salt) |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Soluble in Water, Methanol, Ethanol. Sparingly soluble in THF/DCM (unless neutralized). |

| Storage | Desiccate at 2–8°C. Hygroscopic. |

Critical Handling Protocol: "The Neutralization Step"

Expert Insight: Users often fail to achieve high enantiomeric excess (ee) because they add the HCl salt directly to non-polar solvents where it fails to dissolve or coordinate effectively.

-

Requirement: The ligand must be deprotonated in situ or immediately prior to metal complexation.

-

Precaution: Do not store the free base for long periods; it will form stable carbamates with air, deactivating the amine donor.

Mechanistic Insight: The Chelation Mode

The ligand binds to metal centers (M = Ir, Rh, Ru) through a

-

Stereoelectronic Effect: The chiral center at the

-carbon (adjacent to the amine) projects the methyl group into a specific quadrant of the metal's coordination sphere. This steric bulk blocks one face of the incoming prochiral substrate (ketone or imine), forcing hydride transfer to occur from the opposite face. -

Bifunctional Catalysis: The primary amine (-NH

) proton plays a crucial role in the "outer-sphere" mechanism, acting as a hydrogen bond donor to the substrate oxygen/nitrogen, stabilizing the transition state.

Visualization: Ligand Activation & Coordination Workflow

Figure 1: Workflow for converting the stable HCl salt into the active catalytic species via in situ deprotonation and complexation.

Application Protocol: Asymmetric Transfer Hydrogenation (ATH)

This protocol describes the synthesis of chiral alcohols from acetophenone derivatives using an Iridium-Cp * system.

Materials

-

Ligand: (1S)-1-(pyridin-2-yl)ethan-1-amine HCl (1.2 equiv relative to metal dimer).

-

Metal Precursor: Pentamethylcyclopentadienyl iridium(III) chloride dimer

. -

Base: Potassium tert-butoxide (KOtBu).

-

Hydrogen Source: Isopropanol (iPrOH) (acts as both solvent and reductant).

-

Substrate: Acetophenone (Model substrate).

Step-by-Step Procedure

-

Catalyst Pre-formation (The "Pre-mix" Strategy):

-

In a glovebox or under Argon Schlenk line, charge a dried vial with

(4.0 mg, 0.005 mmol) and (1S)-Ligand HCl (1.8 mg, 0.011 mmol). -

Add degassed Methanol (1 mL) and Triethylamine (2.0 equiv relative to ligand) to release the free amine.

-

Stir at 40°C for 30 minutes. The solution should turn from orange to a deep clear yellow/orange, indicating the cleavage of the dimer and formation of the monomeric

species. -

Note: While KOtBu is used for the reaction, Et

N is milder for the initial complexation if isolating the catalyst. For in situ work, proceed to step 2 directly using KOtBu.

-

-

Reaction Assembly:

-

To the catalyst solution, add the substrate Acetophenone (1.0 mmol, 120 mg).

-

Add the hydrogen source: Isopropanol (4 mL).

-

Add the activator base: KOtBu (0.1 M solution in tBuOH, 100 µL). The base is strictly required to generate the active metal-hydride species.

-

-

Execution:

-

Stir the reaction mixture at 25–30°C for 12–24 hours.

-

Monitoring: Check progress via TLC or GC. The reaction is reversible; do not overheat, or the equilibrium may shift back to the ketone.

-

-

Work-up & Analysis:

-

Quench by passing the mixture through a short pad of silica gel (eluting with EtOAc) to remove the metal catalyst.

-

Concentrate the filtrate.

-

Validation: Determine conversion by

NMR. Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 90:10).

-

Expected Results

| Parameter | Typical Value | Notes |

| Conversion | >95% | Equilibrium limited; remove acetone byproduct to drive completion. |

| Enantioselectivity (ee) | 85% – 96% | Dependent on substrate sterics (ortho-substitution improves ee). |

| Configuration | (S)-Alcohol | The (1S)-ligand typically induces the (S)-alcohol configuration for simple aryl ketones (check specific quadrant models). |

Advanced Application: Reductive Amination

The ligand is also highly effective for the asymmetric synthesis of chiral amines from ketones and amines (via imine intermediates).

Catalytic Cycle Visualization

Figure 2: The concerted bifunctional mechanism. The amine proton of the ligand assists in orienting the substrate, while the metal delivers the hydride.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst Poisoning | Ensure substrate is free of halides or thiols. Degas solvents thoroughly to remove O |

| Low ee | Temperature too high | ATH is an equilibrium process. Lower temperature to 0°C or RT to improve selectivity, even if rate decreases. |

| No Reaction | Inactive Pre-catalyst | The HCl salt was not fully neutralized. Ensure >1.1 eq of base was added relative to the ligand HCl salt before adding the metal. |

| Racemic Product | Background Reaction | Ensure no other achiral base/metal contaminants are present. Verify ligand optical purity (check specific rotation). |

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research. (Foundational mechanism reference).

-

Chelucci, G. (2006). Pyridine-containing chiral ligands in asymmetric catalysis. Coordination Chemistry Reviews. (Comprehensive review of pyridine-amine ligands).

-

Gao, J. X., et al. (1996). A new chiral catalytic system for asymmetric transfer hydrogenation of ketones. Chemical Communications. (Specific application of pyridine-amine ligands).

-

Bunlaksananusorn, T., & Knochel, P. (2002). New P,N-Ligands for Asymmetric Ir-Catalyzed Hydrogenation. The Journal of Organic Chemistry. (Comparative ligand study).

-

Sigma-Aldrich. (2023). Product Specification: (S)-1-(pyridin-2-yl)ethan-1-amine. (Chemical property verification).

Sources

- 1. Formation of Iridium(III) and Rhodium(III) Amine, Imine, and Amido Complexes Based on Pyridine-Amine Ligands: Structural Diversity Arising from Reaction Conditions, Substituent Variation, and Metal Centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline [sciexplor.com]

Topic: Synthetic Applications of (1S)-1-(Pyridin-2-yl)ethan-1-amine Hydrochloride in Drug Discovery

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-1-(Pyridin-2-yl)ethan-1-amine is a pivotal chiral building block in modern medicinal chemistry. Its unique structure, combining a stereogenic center directly attached to a pyridine ring, offers a valuable scaffold for creating molecules with specific three-dimensional orientations essential for potent and selective biological activity. The hydrochloride salt form enhances its stability and solubility, making it a practical and versatile reagent in various synthetic transformations.[1] This application note provides an in-depth guide to the strategic applications of this compound, focusing on its role in the asymmetric synthesis of pharmaceutical intermediates, its use as a ligand in catalysis, and its incorporation into enzyme inhibitors. Detailed, field-tested protocols are provided to illustrate its practical utility for professionals in drug discovery and development.

Introduction: The Strategic Value of a Chiral Pyridylethylamine Scaffold

The pursuit of stereochemically pure pharmaceuticals is a cornerstone of drug development, as the biological activity of a molecule is often dictated by its absolute stereochemistry.[2] Chiral amines, in particular, are prevalent structural motifs in a vast number of marketed drugs.[3] (1S)-1-(Pyridin-2-yl)ethan-1-amine hydrochloride emerges as a reagent of significant interest due to the convergence of two critical pharmacophoric elements:

-

The (S)-Chiral Center: Provides a defined spatial vector for substituents, enabling stereospecific interactions with chiral biological targets like enzymes and receptors. This is crucial for optimizing efficacy and minimizing off-target effects associated with the unwanted enantiomer.

-

The Pyridine Moiety: This nitrogen-containing heterocycle is a privileged structure in medicinal chemistry.[4][5] It can act as a hydrogen bond acceptor, a metal-coordinating ligand, and engage in π-stacking interactions, all of which are key to molecular recognition at a biological target.[4] Its presence often improves the pharmacokinetic properties of a drug candidate.

This guide explores the tactical deployment of this building block, moving beyond simple reaction schemes to explain the causality behind methodological choices, thereby empowering researchers to harness its full synthetic potential.

Physicochemical Properties and Handling

The hydrochloride salt is the most common commercially available form, offering superior handling properties compared to the free base.

| Property | Value |

| Chemical Formula | C₇H₁₁ClN₂ |

| Molecular Weight | 158.63 g/mol |

| Appearance | White to off-white crystalline solid |

| CAS Number | 1169576-99-1 (for the R-enantiomer HCl salt) |

| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane |

| Storage | Store at 2-8°C, protected from light and moisture. |

Note: For reactions requiring the free base, it can be generated in situ or extracted into an organic solvent from an aqueous solution basified with a suitable base (e.g., NaOH, K₂CO₃).

Core Application: Asymmetric Synthesis via Reductive Amination

One of the most powerful and frequent applications of (1S)-1-(pyridin-2-yl)ethan-1-amine is in the diastereoselective reductive amination of prochiral ketones and aldehydes. This reaction constructs a new stereocenter under the directing influence of the existing (S)-center, leading to the formation of chiral secondary amines, which are themselves valuable intermediates.[6][7]

The general transformation proceeds in two conceptual steps: the formation of an intermediate iminium ion, followed by its diastereoselective reduction.

Caption: Workflow for diastereoselective reductive amination.

Causality Behind Reagent Selection:

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred as they are aprotic and effectively solubilize the reactants and intermediates.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is frequently the reagent of choice.[6] Unlike the more reactive NaBH₄, it is milder, tolerant of weakly acidic conditions (which can catalyze imine formation), and often provides higher diastereoselectivity. Its bulkier nature enhances facial selectivity during the hydride attack on the iminium ion. For less hindered substrates, sodium cyanoborohydride (NaBH₃CN) can also be effective.[8]

Protocol 1: Diastereoselective Reductive Amination of Acetophenone

This protocol details the synthesis of (S)-N-((S)-1-phenylethyl)-1-(pyridin-2-yl)ethan-1-amine, a representative chiral diamine.

Materials:

-

This compound (1.0 g, 6.30 mmol)

-

Acetophenone (0.76 g, 0.8 mL, 6.30 mmol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 g, 9.45 mmol)

-

1,2-Dichloroethane (DCE) (30 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) and Ethyl Acetate for chromatography

Procedure:

-

Free Base Preparation: The amine hydrochloride (1.0 g) is partitioned between DCM (20 mL) and 1M NaOH (20 mL). The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated under reduced pressure to yield the free amine as an oil. This step is critical as the amine salt is not reactive under these conditions.[8]

-

Reaction Setup: The resulting free amine and acetophenone (0.76 g) are dissolved in DCE (30 mL) in a round-bottom flask equipped with a magnetic stirrer. The mixture is stirred at room temperature for 30 minutes to facilitate pre-formation of the iminium intermediate.

-

Reduction: Sodium triacetoxyborohydride (2.0 g) is added portion-wise over 15 minutes. Caution: Gas evolution may occur. The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

-

Work-up: The reaction is carefully quenched by the slow addition of saturated NaHCO₃ solution (25 mL). The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCM (2 x 20 mL).

-

Purification: The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the diastereomers and afford the pure product.

Expected Outcome: The reaction typically yields a mixture of diastereomers. The stereochemical outcome is governed by Felkin-Anh-type models where the hydride attacks the least hindered face of the iminium intermediate. High diastereomeric ratios (d.r.) are often achievable.

| Substrate (Ketone) | Typical Yield | Typical Diastereomeric Ratio (S,S) : (S,R) |

| Acetophenone | 75-85% | >90:10 |

| 2-Acetylpyridine | 70-80% | >92:8 |

| Cyclohexyl methyl ketone | 80-90% | >95:5 |

Application in the Design of Enzyme Inhibitors

The pyridine-amine scaffold is a powerful template for designing enzyme inhibitors. The chiral amine can serve as a rigid anchor to position functional groups precisely within an enzyme's active site, while the pyridine ring provides a versatile interaction point. Many drugs that are enzyme inhibitors contain a pyridine moiety.[4]

Caption: Conceptual model of a pyridine-amine based inhibitor.

In this model:

-

The protonated secondary amine forms a strong hydrogen bond or salt bridge with an acidic residue (e.g., Aspartic Acid).

-

The pyridine nitrogen can act as a hydrogen bond acceptor.

-

The chiral center orients a substituent (R1) into a specific hydrophobic pocket, enhancing binding affinity and selectivity.

-

The amine provides a handle for further derivatization (e.g., acylation to form an amide, R2), allowing for additional interactions with the protein backbone or other residues.

Protocol 2: Synthesis of a Chiral Amide Intermediate

This protocol describes the coupling of a chiral secondary amine (prepared as in Protocol 1) with a carboxylic acid, a common step in building more complex drug candidates.

Materials:

-

Chiral secondary amine (e.g., product from Protocol 1) (1.0 mmol)

-

Carboxylic acid (R-COOH) (1.1 mmol)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 mmol)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 mmol)

-

Anhydrous Dimethylformamide (DMF) (10 mL)

Procedure:

-

Reaction Setup: To a solution of the carboxylic acid (1.1 mmol) in DMF (5 mL), add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir the mixture for 10 minutes at room temperature to pre-activate the acid.

-

Coupling: Add a solution of the chiral secondary amine (1.0 mmol) in DMF (5 mL) to the activated acid mixture.

-

Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor progress by LC-MS.

-

Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired chiral amide.

Conclusion and Future Outlook

This compound is more than just a chiral amine; it is a strategic tool for introducing stereochemical complexity and valuable pharmacophoric features into drug candidates. Its utility in diastereoselective transformations and as a core scaffold for enzyme inhibitors is well-established. As synthetic methodologies advance, particularly in the realm of asymmetric catalysis where it can serve as a precursor to effective ligands,[9][10] its importance is set to grow. Researchers equipped with an understanding of its reactivity and strategic applications will be well-positioned to accelerate the discovery of novel, stereochemically defined therapeutics.

References

-

Miao, C. K., Sorcek, R., & Jones, P. J. (1993). Asymmetric synthesis of 1-substituted-1-(pyridin-2-yl)methylamines by diastereoselective reduction of enantiopure sulfinimines. Tetrahedron Letters, 34(14), 2259-2262). Available at: [Link]

-

Youn, J. H., Lee, J. Y., & Kim, Y. H. (2000). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality, 12(5-6), 404-407. Available at: [Link]

-

Chemiz. (2020, April 13). Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde [Video]. YouTube. Available at: [Link]

-

Khan, I., et al. (2020). Role of pyridines as enzyme inhibitors in medicinal chemistry. In Pyridine and Its Derivatives: Synthesis, Applications and Health Issues. ResearchGate. Available at: [Link]

- Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis. Elsevier. (General reference for chiral auxiliaries).

-

Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. Available at: [Link]

-

Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved February 19, 2026, from [Link]

-

Lévesque, C., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 15(2), 434-448. Available at: [Link]

-

Lina. (2022, August 9). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. Available at: [Link]

-

Wang, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863901. Available at: [Link]

-

Adam, F. U., et al. (2022). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. Molbank, 2022(1), M1335. Available at: [Link]

-

Patil, S. A., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18). Available at: [Link]

-

Wang, D., et al. (2021). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry, 19(3), 553-558. Available at: [Link]

-

Stasiak, A., et al. (2023). Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. International Journal of Molecular Sciences, 24(21), 15893. Available at: [Link]

-

Aleku, G. A., & Manos-Timoney, D. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemBioChem. Available at: [Link]

-

Patil, S. A., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. Journal of Chemical Sciences, 135(50). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 19, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. vapourtec.com [vapourtec.com]

- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medium.com [medium.com]

- 6. mdpi.com [mdpi.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. iris.unito.it [iris.unito.it]

- 10. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Step-by-step experimental procedure for reductive amination with (1S)-1-(pyridin-2-yl)ethan-1-amine hydrochloride

Abstract & Scope

This application note details a robust experimental procedure for the reductive amination of aldehydes and ketones using (1S)-1-(pyridin-2-yl)ethan-1-amine hydrochloride . This chiral building block is critical in medicinal chemistry for installing the pharmacologically privileged pyridine-ethyl motif found in various kinase inhibitors and GPCR ligands.

Unlike simple benzylamines, the pyridine ring introduces specific electronic effects and chelation possibilities that require tailored handling. This guide prioritizes the preservation of chiral integrity (prevention of racemization at the benzylic position) and high chemoselectivity using Sodium Triacetoxyborohydride (STAB).

Scientific Rationale & Experimental Design

Choice of Reducing Agent: The STAB Advantage

While sodium cyanoborohydride (

-

Cyanoborohydride: Highly toxic and requires strict pH control to prevent HCN generation.

-

Hydrogenation: Risks reducing the pyridine ring to a piperidine or racemizing the benzylic center via radical intermediates.

Sodium Triacetoxyborohydride (STAB) is selected as the reagent of choice. It is sterically bulky and electron-deficient, making it highly selective for reducing iminium ions over the starting carbonyls. Crucially, it operates under mild conditions that minimize the risk of enamine-imine tautomerization, thereby preserving the stereocenter of the (S)-amine.

Handling the Hydrochloride Salt

The reagent is supplied as an HCl salt to ensure stability. To participate in imine formation, it must be neutralized.

-

Strategy: In-situ neutralization using N,N-Diisopropylethylamine (DIPEA) .

-

Why: Pre-freebasing (extraction with base) is time-consuming and risks exposing the volatile free amine to air/moisture. In-situ neutralization in the presence of the carbonyl allows the free amine to react immediately, driving the equilibrium forward.

Reaction Mechanism